![molecular formula C14H17FN4O2S B2849858 N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide CAS No. 2094695-55-1](/img/structure/B2849858.png)
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
CPI-444 selectively binds to the adenosine A2A receptor and inhibits its activation by adenosine. This receptor is predominantly expressed on immune cells such as T cells, B cells, and natural killer cells. Activation of the adenosine A2A receptor leads to the production of cyclic AMP, which suppresses the immune response. By inhibiting this receptor, CPI-444 prevents the production of cyclic AMP and enhances the anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to have significant anti-tumor activity in preclinical studies. It has been demonstrated to enhance the efficacy of cancer immunotherapy in various tumor models, including melanoma, lung cancer, and colon cancer. CPI-444 has also been shown to increase the infiltration of T cells into tumors and reduce the number of regulatory T cells, which are known to suppress the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-444 is its selectivity for the adenosine A2A receptor. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the molecule. However, one of the limitations of CPI-444 is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the efficacy of CPI-444 may be influenced by the expression levels of the adenosine A2A receptor in tumors.
Future Directions
There are several future directions for the development of CPI-444 as a cancer therapeutic. One potential direction is the combination of CPI-444 with other immune checkpoint inhibitors to enhance the anti-tumor immune response. Another direction is the development of more potent and soluble analogs of CPI-444. Additionally, the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders, is an area of active research that could lead to new therapeutic applications for CPI-444.
Conclusion:
In conclusion, CPI-444 is a small molecule inhibitor that targets the adenosine A2A receptor and has significant potential as a cancer therapeutic. Its selectivity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it an attractive candidate for combination therapy with other immune checkpoint inhibitors. While there are limitations to its use, ongoing research into the development of more potent and soluble analogs of CPI-444 and its potential in other disease areas make it a molecule to watch in the coming years.
Synthesis Methods
The synthesis of CPI-444 involves a multistep process that starts with the preparation of the intermediate 6-fluoro-3-pyridinesulfonic acid. This intermediate is then reacted with 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid to form the desired CPI-444 molecule. The purity of the final product is ensured through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
CPI-444 has been extensively studied for its potential therapeutic applications in cancer treatment. The adenosine A2A receptor, which is targeted by CPI-444, is known to play a crucial role in the immunosuppressive microenvironment of tumors. By inhibiting this receptor, CPI-444 has the potential to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy.
properties
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-10-13(9-17-19(10)11-4-2-3-5-11)18-22(20,21)12-6-7-14(15)16-8-12/h6-9,11,18H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUVDTWWJRVPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NS(=O)(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.